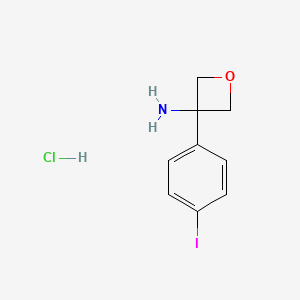

3-(4-Iodophenyl)oxetan-3-amine hydrochloride

Description

Propriétés

IUPAC Name |

3-(4-iodophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKXDZYRQSTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-33-5 | |

| Record name | 3-Oxetanamine, 3-(4-iodophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Application Notes & Protocols for 3-(4-Iodophenyl)oxetan-3-amine hydrochloride

Abstract

This document provides a comprehensive technical guide for the utilization of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride, a versatile building block for drug discovery and medicinal chemistry. The unique trifunctional nature of this reagent, featuring a reactive aryl iodide, a primary amine, and a metabolically beneficial oxetane ring, makes it a valuable scaffold for generating diverse compound libraries. This guide details its physicochemical properties, handling and safety protocols, and provides field-tested, step-by-step protocols for its two primary applications: Palladium-catalyzed Suzuki-Miyaura cross-coupling and standard amide bond formation. The causality behind critical protocol steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: A Trifunctional Scaffold for Modern Medicinal Chemistry

3-(4-Iodophenyl)oxetan-3-amine hydrochloride is a synthetic building block designed to leverage several key concepts in modern drug design. Its structure offers three distinct points for chemical modification, enabling the rapid exploration of chemical space around a central, drug-like core.

-

The Oxetane Ring: The four-membered oxetane ring is not merely a spacer. It is increasingly utilized as a strategic bioisostere for less favorable groups, such as gem-dimethyl or carbonyl groups.[1] Its incorporation can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including enhanced aqueous solubility and metabolic stability, without a substantial increase in molecular weight.[1]

-

The Aryl Iodide: The 4-iodophenyl group serves as a highly efficient handle for transition-metal-catalyzed cross-coupling reactions. Aryl iodides exhibit high reactivity, enabling robust and versatile carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura coupling.

-

The Primary Amine: As a primary amine hydrochloride salt, the molecule possesses a nucleophilic site suitable for a vast array of chemical transformations. The most common of these is acylation to form amide bonds, a cornerstone reaction in the synthesis of biologically active molecules.[2][3] The hydrochloride salt form generally enhances stability and improves solubility in polar solvents.

This combination makes the title compound an ideal starting point for synthesizing novel chemical entities targeting a wide range of biological targets, from kinases to G-protein coupled receptors.

Physicochemical & Safety Data

All researchers must consult the full Safety Data Sheet (SDS) before handling this compound. The data presented below is for reference and is based on the compound's structure and data from analogous molecules.

Properties

| Property | Value | Source |

| IUPAC Name | 3-(4-Iodophenyl)oxetan-3-amine hydrochloride | - |

| CAS Number | Not assigned. (Parent amine: 21635-88-1) | [4][5] |

| Molecular Formula | C₉H₁₁ClINO | Calculated |

| Molecular Weight | 327.55 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Analog Data[6] |

| Solubility | Soluble in DMSO, DMF, Methanol. Limited solubility in water. | Expected |

Safety & Handling

Based on GHS classifications for structurally related compounds, 3-(4-Iodophenyl)oxetan-3-amine hydrochloride should be handled with care.[7][8]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves. All handling of the solid and its solutions should occur within a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.[4][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application Protocols

The following protocols are designed to be robust starting points. Optimization of catalyst loading, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the aryl iodide moiety with a generic arylboronic acid. The aryl iodide's high reactivity makes it an excellent substrate for this transformation.

Workflow Overview:

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Rationale for Key Choices:

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is standard. Buchwald or Fu ligands (e.g., SPhos, XPhos) are excellent for challenging couplings, but simpler ligands like PPh₃ can also be effective.[9]

-

Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used and offer good reactivity with broad functional group tolerance.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical. Water is often necessary for the base to be effective and can accelerate the reaction.[9]

-

Degassing: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by atmospheric oxygen. Removing dissolved oxygen is critical for preventing catalyst deactivation and side reactions like boronic acid homocoupling.

Step-by-Step Protocol:

-

Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-(4-Iodophenyl)oxetan-3-amine hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv). Add this mixture to the reaction vial. Note: Perform this step in a glovebox if using highly air-sensitive catalysts.

-

Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Degassing: Seal the vial with a septum cap. Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes by bubbling the gas through the solution via a needle, with another needle serving as an outlet.

-

Reaction: Place the sealed vial in a preheated heating block or oil bath at 90-100 °C. Stir vigorously for 2-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Protocol 2: Amide Bond Formation via Acyl Chloride

This protocol describes the acylation of the primary amine with a generic acyl chloride. This is a direct and often high-yielding method for forming the amide bond.

Workflow Overview:

Caption: Amide bond formation experimental workflow.

Rationale for Key Choices:

-

Base: The starting material is a hydrochloride salt. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl salt and to scavenge the HCl generated during the reaction. At least 2.0 equivalents are necessary.

-

Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent reaction with the acyl chloride.

-

Temperature: The reaction is often initiated at 0 °C. This is to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing potential side reactions.

Step-by-Step Protocol:

-

Substrate Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-Iodophenyl)oxetan-3-amine hydrochloride (1.0 equiv).

-

Solvent and Base Addition: Dissolve or suspend the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. Add a non-nucleophilic base (e.g., triethylamine, 2.2 equiv). Stir the mixture for 10 minutes at room temperature to ensure the free base of the amine is generated.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Add the desired acyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amide.

References

-

PubChem. 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Oxetan-3-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

-

Pattar, S. L., et al. (2022). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Journal of the Brazilian Chemical Society. [Link]

-

AIR Unimi. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Advanced Synthesis & Catalysis. [Link]

- Google Patents.

-

PubChem. N-[1-(4-iodophenyl)ethyl]oxetan-3-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing.... [Link]

-

MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.... [Link]

-

PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

-

PMC. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. 21635-88-1|3-Oxetanamine|BLD Pharm [bldpharm.com]

- 5. 3-Aminooxetane 97 21635-88-1 [sigmaaldrich.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride | C10H14ClNO2 | CID 53256998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]

Suzuki coupling reactions with 3-(4-Iodophenyl)oxetan-3-amine hydrochloride

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Iodophenyl)oxetan-3-amine Hydrochloride

Abstract & Introduction

This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 3-(4-Iodophenyl)oxetan-3-amine hydrochloride (CAS: Generic structure ref). This scaffold is of high value in medicinal chemistry, where the oxetane ring serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups, offering improved solubility and reduced lipophilicity (LogD modulation).

However, this substrate presents a unique "Triad of Reactivity" challenge:

-

High Reactivity (Iodide): The C-I bond undergoes rapid oxidative addition.

-

Catalyst Poisoning Risk (Free Amine): Upon neutralization, the primary amine at the quaternary center can coordinate to Palladium, potentially arresting the catalytic cycle.

-

Acid Sensitivity (Oxetane & HCl Salt): The oxetane ring is strained and susceptible to acid-catalyzed ring opening. The starting material is an HCl salt, requiring careful base stoichiometry to neutralize the salt without degrading the core.

This guide provides a "Workhorse Protocol" for standard couplings and a "High-Performance Protocol" for sterically demanding or heteroatom-rich partners.

Mechanistic Considerations & Strategy

Successful coupling requires navigating the interplay between the acidic salt and the basic catalytic cycle.

-

Base Stoichiometry is Critical: Standard Suzuki protocols use 1.5–2.0 equivalents of base. For this HCl salt, you must add an additional 1.0 equivalent to neutralize the hydrochloride. Insufficient base will leave the reaction acidic, preventing transmetallation and risking oxetane hydrolysis.

-

The "Amine Effect": Primary amines can displace monodentate phosphine ligands (like PPh3) from Pd(0), leading to catalyst deactivation (formation of Pd-amine "black").

-

Solution: Use bidentate ligands (e.g., dppf) or bulky, electron-rich phosphines (e.g., XPhos, SPhos) that bind Pd too tightly to be displaced by the substrate amine.

-

Visualizing the Catalytic Cycle & Interference

Caption: Figure 1. Catalytic cycle highlighting the critical neutralization step and potential failure modes (Poisoning/Ring Opening).

Experimental Protocols

Protocol A: The "Workhorse" Method (Robust & Cost-Effective)

Best for: Standard aryl boronic acids, initial screening, scale-up.

Reagents:

-

Substrate: 3-(4-Iodophenyl)oxetan-3-amine HCl (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

-

Why: The bidentate dppf ligand resists displacement by the amine.

-

-

Base: K2CO3 (3.5 eq) or Cs2CO3 (3.0 eq)

-

Note: 1 eq for HCl neutralization + 2.5 eq for reaction.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Why: Water is essential to dissolve the inorganic base and the HCl salt.

-

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the oxetane-amine HCl salt (1.0 mmol, 311 mg), boronic acid (1.2 mmol), and K2CO3 (3.5 mmol, 483 mg).

-

Degas (Solid Phase): Cap the vial and purge with Nitrogen or Argon for 2 minutes.

-

Add Solvent: Add pre-degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Add Catalyst: Quickly add Pd(dppf)Cl2·DCM (0.03 mmol, ~25 mg) under a stream of inert gas.

-

Reaction: Seal the vial and heat to 60°C for 2–4 hours.

-

Control: Monitor by LCMS. The iodide is very reactive; prolonged high heat (100°C+) is rarely needed and increases risk of oxetane degradation.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH/NH3 gradient) is usually required due to the polarity of the amine product.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Heterocyclic boronic acids, sterically hindered partners, or if Protocol A fails.

Reagents:

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Why: Pre-formed precatalyst ensures rapid initiation. XPhos is bulky and electron-rich, preventing amine poisoning and accelerating oxidative addition.

-

-

Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 eq)

-

Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Step-by-Step Procedure:

-

Charge Solids: Add substrate HCl salt (1.0 eq), Boronic ester/acid (1.2 eq), and XPhos Pd G2 (0.02 eq) to the vial.

-

Solvent & Base: Add Toluene (or THF) and a pre-dissolved solution of K3PO4 (3.0 eq) in Water.

-

Tip: Using a pre-dissolved base solution ensures immediate neutralization of the HCl salt upon mixing.

-

-

Reaction: Heat to 80°C for 1–2 hours.

-

Note: XPhos systems are very fast. Check LCMS at 1 hour.

-

Data Summary & Comparison

| Parameter | Protocol A (dppf) | Protocol B (XPhos G2) |

| Catalyst Cost | Low | High |

| Reaction Rate | Moderate (2-6 h) | Fast (0.5-2 h) |

| Steric Tolerance | Good | Excellent |

| Amine Tolerance | High (Bidentate effect) | Very High (Bulky ligand effect) |

| Base Requirement | K2CO3 (Carbonate) | K3PO4 (Phosphate) |

| Rec. Temp | 60°C | 80°C |

| Risk | Slow conversion on hindered substrates | Higher cost |

Troubleshooting & Optimization

Issue: Low Yield / Unreacted Starting Material

-

Cause: Catalyst poisoning by the free amine.

-

Fix: Switch to Protocol B (XPhos Pd G2). Alternatively, protect the amine (e.g., Boc-protection) before coupling, though this adds two synthetic steps.

-

Cause: Incomplete neutralization.

-

Fix: Ensure you calculated the molecular weight of the Hydrochloride salt correctly and added the extra equivalent of base. Check pH of the aqueous layer; it must be >9.

Issue: Oxetane Ring Opening (Byproducts)

-

Observation: LCMS shows M+18 (diol) or complex mixtures.

-

Cause: Acidic conditions during heating.

-

Fix: Ensure base is added before heating. Do not use prolonged heating times (>12h). Avoid Lewis acidic catalysts.

Issue: Protodehalogenation (Ar-I Ar-H)

-

Cause: Reaction temperature too high or solvent too "wet" (proton source) without active transmetallation.

-

Fix: Lower temperature to 40-50°C. Increase concentration of Boronic Acid. Use anhydrous solvents if possible (though some water is needed for the base).

Workflow Diagram

Caption: Figure 2. Operational workflow for the Suzuki coupling of amino-oxetane salts.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006 , 45(46), 7736–7739. Link

- Key reference for oxetane stability and properties.

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link

- Reference for using XPhos/SPhos to overcome amine poisoning.

-

Bull, J. A. et al. "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 2016 , 116(19), 12150–12233. Link

- Comprehensive review on oxetane synthesis and reactivity.

-

Diao, T.; White, P.; Guzei, I.; Stahl, S. S. "Characterization of DMSO-Coordinated Palladium(II) Intermediates in Aerobic Oxidation Reactions." Inorganic Chemistry, 2012 , 51(21), 11898–11909. (Mechanistic context on Pd coordination). Link

Application Notes & Protocols: 3-(4-Iodophenyl)oxetan-3-amine Hydrochloride as a Versatile Chemical Probe Scaffold

Introduction: The Need for Advanced Chemical Probes in Target Discovery

In the landscape of modern drug discovery and chemical biology, the identification and validation of protein targets are paramount. Chemical probes—small molecules designed to selectively interact with a specific protein target—serve as indispensable tools for dissecting complex biological pathways and validating novel therapeutic hypotheses.[1][2] An ideal probe offers not only high potency and selectivity but also a molecular framework amenable to modification for various downstream applications.

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in medicinal chemistry. Its incorporation into molecular scaffolds can significantly improve key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while providing a three-dimensional exit vector that is often advantageous for target engagement.[3][4][5]

This document introduces 3-(4-Iodophenyl)oxetan-3-amine hydrochloride , a novel chemical entity designed as a versatile and powerful scaffold for chemical probe development. This compound synergistically combines three key structural features:

-

The Oxetane Core: Provides favorable drug-like properties and a rigid, three-dimensional structure.

-

The 3-Amine Group: A primary amine that can serve as a key hydrogen-bonding moiety for protein interaction or as a point for linker attachment.

-

The 4-Iodophenyl Group: A strategically placed aryl iodide that functions as an exceptionally versatile chemical handle for late-stage functionalization, enabling the creation of a suite of tailored probes for diverse experimental needs.

These application notes provide a comprehensive guide for researchers on the validation and strategic use of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride as a foundational tool for target identification and validation. The protocols herein are designed as self-validating systems, emphasizing the critical importance of rigorous controls to ensure data integrity and reproducibility.

Part 1: Compound Characteristics and Synthesis Rationale

Physicochemical Properties

While empirical data must be generated for each synthesized batch, the predicted properties of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride position it favorably for use in biological systems.

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₉H₁₁ClINO | - |

| Molecular Weight | 311.55 g/mol | Low molecular weight is advantageous for cell permeability and adherence to Lipinski's Rule of Five. |

| Topological Polar Surface Area (TPSA) | 38.2 Ų | Contributes to good cell membrane permeability and solubility. |

| cLogP | 1.8 - 2.5 | A balanced lipophilicity is crucial for cell penetration without excessive non-specific binding. |

| Form | Hydrochloride Salt | Enhances aqueous solubility, facilitating stock solution preparation and use in aqueous biological buffers.[6] |

Proposed Synthesis Workflow

The accessibility of a chemical probe is critical for its widespread adoption. 3-(4-Iodophenyl)oxetan-3-amine hydrochloride can be synthesized through a robust and scalable route, starting from commercially available materials. The following workflow represents a plausible synthetic strategy based on established oxetane chemistry.[7][8]

Caption: Proposed synthetic workflow for 3-(4-Iodophenyl)oxetan-3-amine hydrochloride.

Part 2: Guiding Principles for Application as a Chemical Probe

The utility of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride stems from its inherent functionality as a "warhead" or binding fragment, combined with the latent reactivity of the iodophenyl group, which allows for its conversion into more specialized tools.

Core Fragment for Initial Screening

The parent compound should first be screened in phenotypic assays or against purified proteins of interest to establish its primary biological activity. Its primary amine and aryl ring provide functionalities capable of engaging in hydrogen bonding, salt bridges, and hydrophobic interactions within a protein binding pocket.

The Iodophenyl Group: A Gateway to Advanced Probes

The carbon-iodine bond is a cornerstone of modern synthetic chemistry, offering a reliable site for modification via transition metal-catalyzed cross-coupling reactions. This "handle" is the key to unlocking the scaffold's full potential.

-

Sonogashira Coupling: Enables the introduction of terminal alkynes. An alkyne group is a bioorthogonal handle for "click chemistry" (CuAAC or SPAAC), allowing for the attachment of reporter tags (e.g., biotin, fluorophores) in complex biological mixtures with high specificity.[9]

-

Suzuki or Stille Coupling: Allows for the installation of more complex aryl or vinyl groups, which can be used to append affinity tags or tune the steric and electronic properties of the probe.

-

Buchwald-Hartwig Amination: Can be used to attach linkers terminating in amines, which can then be functionalized further.

Part 3: Experimental Protocols for Probe Validation and Target ID

The following protocols provide a roadmap for validating the compound's biological activity and using it to identify its protein targets.

Protocol 1: Cellular Target Engagement using CETSA

Objective: To confirm that the compound engages a target protein inside intact cells, a critical first step in probe validation. The Cellular Thermal Shift Assay (CETSA) measures changes in the thermal stability of proteins upon ligand binding.

Methodology:

-

Cell Culture: Grow cells of interest to ~80% confluency.

-

Compound Treatment: Treat cells with 3-(4-Iodophenyl)oxetan-3-amine hydrochloride at various concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

-

Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the protein levels by Western blot for a suspected target or by quantitative mass spectrometry for an unbiased, proteome-wide analysis.

-

Data Interpretation: A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.

Causality & Controls:

-

Why it works: The binding of the probe stabilizes the protein's tertiary structure, increasing the energy required to denature it.

-

Essential Control: The vehicle-treated sample at each temperature point is crucial to establish the baseline thermal stability of the proteome.

Protocol 2: Target Identification via Affinity-Based Chemoproteomics

Objective: To identify the binding partners of the probe by enriching them from a cell lysate using a biotinylated derivative. This protocol is the gold standard for target identification.[10][11]

Workflow:

Caption: Workflow for affinity-based target identification with a critical competition control.

Step-by-Step Methodology:

-

Affinity Probe Synthesis: Synthesize an affinity probe by coupling a biotin-linker-alkyne moiety to 3-(4-Iodophenyl)oxetan-3-amine hydrochloride via a Sonogashira reaction. Purify the final product by HPLC.

-

Cell Lysis: Prepare a native cell lysate from the biological system of interest.

-

Incubation:

-

Test Sample: Incubate the lysate with the biotinylated affinity probe (e.g., 1-5 µM).

-

Competition Control (Crucial): In a separate tube, pre-incubate the lysate with a 50-100 fold excess of the original, non-biotinylated 3-(4-Iodophenyl)oxetan-3-amine hydrochloride for 1 hour before adding the biotinylated probe.

-

Negative Control: Incubate lysate with biotin-linker alone or with beads alone.

-

-

Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture the biotinylated probe and its bound proteins.

-

Washing: Pellet the beads using a magnetic stand and wash extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer). Proteins can be run on a gel for visualization or subjected to on-bead tryptic digestion.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the test sample compared to both the negative control and, most importantly, the competition control. True targets should be absent or significantly depleted in the competition sample.

Self-Validation System:

-

The competition control is the cornerstone of this protocol. A genuine target's binding to the affinity probe will be outcompeted by the excess of the unmodified parent compound, leading to its disappearance from the final MS data. This distinguishes true interactors from proteins that bind non-specifically to the linker, biotin, or the beads.

Protocol 3: Target ID in Live Cells via Photoaffinity Labeling (PAL)

Objective: To identify targets in their native cellular environment by creating a covalent bond between the probe and its target upon UV irradiation. This method can capture transient or weak interactions and provides spatial information.

Workflow:

Caption: Workflow for in-situ target identification using photoaffinity labeling.

Step-by-Step Methodology:

-

PAL Probe Synthesis: Synthetically modify the parent compound. A common strategy involves converting the iodophenyl group into a phenyl-diazirine, which is a highly efficient photo-crosslinker. An alkyne handle must also be incorporated for subsequent click chemistry.

-

Live Cell Treatment: Treat intact, living cells with the PAL probe for an appropriate time to allow for cell entry and target engagement.

-

UV Crosslinking: Irradiate the cells with UV light (typically ~365 nm) for 5-15 minutes on ice. This activates the diazirine, which releases N₂ and forms a highly reactive carbene that covalently inserts into nearby C-H or N-H bonds of the binding protein.

-

Cell Lysis: Harvest and lyse the cells.

-

Click Reaction: To the lysate, add a biotin-azide reporter tag, along with a copper(I) catalyst (for CuAAC). The azide will "click" onto the alkyne handle of the now covalently-bound probe.

-

Enrichment and Analysis: Proceed with streptavidin bead enrichment, washing, elution, and LC-MS/MS analysis as described in Protocol 2.

-

Data Analysis: Identify proteins enriched in the UV-irradiated sample compared to a non-irradiated control. A competition experiment with the parent compound should also be performed to validate specific targets.

Causality & Controls:

-

Why it works: The UV-generated carbene creates a permanent, covalent link between the probe and its target, trapping the interaction for subsequent identification.

-

Essential Controls: A no-UV control is essential to ensure that enrichment is dependent on photo-crosslinking. The competition experiment remains the gold standard for confirming target specificity.

Summary of Experimental Controls

| Experiment | Primary Goal | Key Controls | Rationale |

| CETSA | Confirm intracellular target engagement | Vehicle (DMSO) control | Establishes baseline protein thermal stability. |

| Affinity Pulldown | Identify binding partners from lysate | 1. Competition with excess unlabeled probe2. Beads-only/linker-only control | 1. CRITICAL: Differentiates specific targets from non-specific binders.2. Identifies proteins that bind to the enrichment matrix itself. |

| Photoaffinity Labeling | Identify binding partners in live cells | 1. No UV irradiation control2. Competition with excess unlabeled probe | 1. Ensures labeling is light-dependent.2. Validates that the crosslinked protein is the specific target of interest. |

Conclusion

3-(4-Iodophenyl)oxetan-3-amine hydrochloride is not merely a single compound but a gateway to a powerful chemical biology platform. Its favorable physicochemical properties, conferred by the oxetane core, make it an excellent starting point for biological screening. More importantly, the strategically positioned iodophenyl group provides a versatile handle for the rational design and synthesis of bespoke chemical probes. By following the rigorous, self-validating protocols outlined in these notes—from initial target engagement to definitive target identification via chemoproteomics—researchers can leverage this scaffold to explore complex biological questions and accelerate the discovery of novel therapeutic targets.

References

- CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.

- CN111925344A - Synthetic method of 3-oxetanone.

-

Wirth, T. et al. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. [Link]

-

Connect Journals (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

- CN109384677A - A method of synthesis primary amine hydrochloride.

- Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition. This is a representative reference for oxetane synthesis and applications. A direct link to the specific search result was not provided, but similar comprehensive reviews exist.

-

Workman, P. et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. [Link]

-

El-Gamal, M.I. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Katritzky, A.R. et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. The Journal of Organic Chemistry. [Link]

-

PubChem. Oxetan-3-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

He, Y. et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry. [Link]

-

European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. EFMC Best Practices. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

Means, G.D. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Al-Harbi, S. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

-

Wright, M.H. & Sieber, S.A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

-

Gehringer, M. & Laufer, S.A. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]

-

Chemical Probes Portal. Probe Evaluation. The Chemical Probes Portal. [Link]

-

Zhang, Y. et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

-

Li, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. [Link]

-

Medical Microbiology. 4th edition. (1996). Antimicrobial Chemotherapy. NCBI Bookshelf. [Link]

-

PubChemLite. 3-(3-fluorophenyl)oxetan-3-amine hydrochloride. PubChemLite. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 3. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 10. drughunter.com [drughunter.com]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

An Application Guide to Reductive Amination Protocols for Oxetan-3-One Derivatives

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] Its unique combination of properties—a compact, three-dimensional structure, high polarity, and its role as a bioisostere for carbonyl groups—offers chemists a way to fine-tune critical parameters such as aqueous solubility, lipophilicity (LogD), metabolic stability, and receptor binding affinity.[1][3][4]

Oxetan-3-one, a commercially available and versatile building block, serves as a key entry point for introducing this desirable scaffold.[5][6] One of the most robust and widely used methods for functionalizing this ketone is reductive amination. This reaction provides a direct and efficient pathway to synthesize a diverse array of 3-amino-oxetane derivatives, which are prevalent in numerous biologically active compounds.[3][7]

This guide offers a detailed exploration of reductive amination protocols applied to oxetan-3-one and its derivatives. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, justify the selection of reagents, and provide practical, field-tested insights to navigate potential challenges, ensuring reliable and reproducible outcomes in a research and development setting.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a powerful carbon-nitrogen bond-forming reaction that transforms a carbonyl compound and an amine into a more substituted amine.[8][9] The process is fundamentally a two-stage reaction that can often be performed in a single pot.[9]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of oxetan-3-one. This forms a transient hemiaminal intermediate, which then dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines).[10][11] This dehydration step is typically the rate-limiting step and is often catalyzed by mild acid.[10]

-

Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent or through catalytic hydrogenation to furnish the final amine product.[10][12]

A critical aspect of successful one-pot reductive amination is the choice of a reducing agent that exhibits chemoselectivity. The ideal reagent will reduce the iminium ion intermediate much more rapidly than it reduces the starting ketone.[13][14] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct (oxetan-3-ol).

Figure 1. General mechanism of reductive amination of oxetan-3-one.

Comparative Overview of Common Reducing Agents

The choice of reducing agent is paramount and depends on the substrate scope, required reaction conditions, and safety considerations. The following table summarizes the key characteristics of the most frequently employed reagents for this transformation.

| Reducing Agent | Common Abbreviation | Selectivity | Key Advantages | Key Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Excellent | Mild, highly selective for imines/iminiums over ketones, broad functional group tolerance, non-toxic byproducts.[14][15][16] | Moisture sensitive, relatively expensive. | DCE, THF, CH₂Cl₂, MeCN[15] |

| Sodium Cyanoborohydride | NaBH₃CN | Very Good | Effective and selective, stable in mildly acidic conditions required for imine formation.[13] | Highly toxic (releases HCN gas upon strong acidification), environmental concerns.[9] | MeOH, EtOH, THF |

| Catalytic Hydrogenation | H₂/Catalyst | Variable | "Green" chemistry (byproduct is water), cost-effective for large scale, can be highly effective. | May reduce other functional groups (e.g., C=C bonds, nitro groups), requires specialized pressure equipment.[9][17] | MeOH, EtOH, EtOAc |

| Sodium Borohydride | NaBH₄ | Moderate | Inexpensive, readily available.[12] | Can reduce the starting ketone, especially at neutral pH. Often requires a two-step approach (pre-formation of imine).[10][18] | MeOH, EtOH |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of oxetan-3-one using different reducing agents.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most common and often preferred method due to its mildness, high selectivity, and operational simplicity.[13][16] The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity, making it slow to react with ketones but fast to reduce the protonated iminium ion.[19]

Workflow Diagram:

Figure 2. One-pot STAB reductive amination workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add oxetan-3-one (1.0 equivalent).

-

Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents).

-

Solvent: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the hemiaminal/iminium intermediate. For less reactive ketones or amines, the addition of a catalytic amount of acetic acid can be beneficial.[15]

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise over 5-10 minutes. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by an appropriate method (e.g., TLC, LC-MS). Reaction times typically range from 2 to 24 hours.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the desired 3-amino-oxetane.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This method is useful when using the less expensive but more reactive NaBH₄. A two-step approach is often necessary to prevent significant reduction of oxetan-3-one to oxetan-3-ol.[10] The key is to form the imine first before introducing the reducing agent.

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve oxetan-3-one (1.0 eq) and a primary amine (1.0 eq) in methanol (MeOH).

-

Add a dehydrating agent, such as molecular sieves (3Å or 4Å), or use a Dean-Stark apparatus if using a solvent like toluene to azeotropically remove water.

-

Stir the reaction at room temperature or with gentle heating until imine formation is complete (monitor by TLC/NMR). In many cases for aldehydes and primary amines, imine formation in methanol is rapid without needing a dehydrating agent.[20]

-

-

Reduction:

-

Cool the reaction mixture containing the pre-formed imine to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) in small portions. Be cautious of hydrogen gas evolution.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 1-4 hours).

-

Perform an aqueous work-up and purification as described in Protocol 1.

-

Protocol 3: Reductive Amination via Catalytic Hydrogenation

This protocol represents a greener and more atom-economical approach, particularly suitable for larger-scale synthesis where the use of stoichiometric metal hydrides is less desirable.[17]

Step-by-Step Methodology:

-

Reaction Setup: To a hydrogenation vessel, add oxetan-3-one (1.0 eq), the amine (1.0-1.2 eq), and a suitable solvent (e.g., MeOH, EtOH).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Palladium on carbon, Pd/C) under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-10 atm).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified if necessary.

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Conversion / Recovery of Starting Material | 1. Incomplete imine/iminium formation. 2. Deactivated reducing agent (moisture). 3. Sterically hindered amine or ketone. | 1. Add catalytic acetic acid to promote imine formation. Increase reaction time before adding the reductant. 2. Use anhydrous solvents and fresh reducing agents. 3. Increase reaction temperature or switch to a more powerful reducing system. |

| Formation of Oxetan-3-ol Byproduct | The reducing agent is reducing the ketone faster than the iminium ion. | 1. Switch to a more selective reagent like NaBH(OAc)₃. 2. If using NaBH₄, ensure imine formation is complete before adding the reductant and perform the reduction at a lower temperature (0 °C). |

| Overalkylation (Primary Amine → Tertiary Amine) | The product (a secondary amine) is reacting with another molecule of oxetan-3-one. | 1. Use a slight excess of the primary amine. 2. Perform a stepwise procedure where the imine is formed and reduced before it can react further.[20] |

| Oxetane Ring Opening | Reaction conditions are too harsh, particularly strongly acidic or basic conditions, or high temperatures. The strained oxetane ring is susceptible to cleavage.[21] | 1. Avoid strong acids; use catalytic amounts of acetic acid if necessary. 2. Maintain moderate temperatures. 3. Use mild work-up conditions (e.g., NaHCO₃ instead of strong base). |

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]

- 6. Oxetan-3-one synthesis [organic-chemistry.org]

- 7. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

- 8. organicreactions.org [organicreactions.org]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 15. Sodium triacetoxyborohydride [organic-chemistry.org]

- 16. Sodium Triacetoxyborohydride [merckmillipore.com]

- 17. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. reddit.com [reddit.com]

- 19. sciencemadness.org [sciencemadness.org]

- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 21. chemrxiv.org [chemrxiv.org]

Use of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride in fragment-based screening

Application Note: Strategic Deployment of 3-(4-Iodophenyl)oxetan-3-amine Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the technical application of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride (CAS: 491588-41-1) as a high-value scaffold in Fragment-Based Screening (FBS). Unlike generic phenyl-amine fragments, this compound integrates two critical design elements: the oxetane ring (a metabolic and solubility bioisostere for gem-dimethyl/carbonyl groups) and a para-iodine handle (enabling rapid "Fragment Growing" via cross-coupling). This note provides validated protocols for screening, structural biology (soaking), and synthetic elaboration, positioning this fragment as a "privileged structure" for escaping "flatland" in early-stage discovery.

Technical Profile & Rationale

The "Escape from Flatland"

Traditional aromatic fragments often suffer from poor solubility and lack of 3D character (Fsp3). The oxetane ring in this fragment introduces sp3 hybridization and lowers lipophilicity (LogP) compared to cyclobutane or gem-dimethyl analogs, while maintaining structural rigidity.

| Property | 3-(4-Iodophenyl)oxetan-3-amine | Cyclobutane Analog | Gem-Dimethyl Analog |

| LogP (Calc) | ~1.2 (Optimal for FBS) | ~2.5 (Higher Lipophilicity) | ~2.8 (High Lipophilicity) |

| Aq. Solubility | High (Polar ether oxygen) | Low | Low |

| Metabolic Stability | High (Blocked 3-position) | Moderate | Moderate |

| pKa (Amine) | ~6.5–7.5 (Reduced basicity) | ~9–10 | ~9–10 |

Expert Insight: The reduced basicity of the oxetane-amine (due to the inductive effect of the ether oxygen) is a critical advantage. It reduces non-specific protein binding and hERG liability often associated with highly basic primary amines.

The Iodine "Growth Handle"

The para-iodine is not merely a substituent; it is a pre-installed activation site. In FBS, a common bottleneck is synthesizing analogs of a hit. This fragment allows for immediate Suzuki-Miyaura , Sonogashira , or Buchwald-Hartwig couplings directly on the crude hit, facilitating rapid "Fragment Growing" without de novo scaffold synthesis.

Workflow Visualization

The following diagram illustrates the strategic workflow for utilizing this fragment, moving from initial screening to rapid elaboration.

Caption: Integrated workflow transforming the oxetane-iodide fragment from a biophysical hit to a lead candidate via structural enablement and palladium-catalyzed coupling.

Experimental Protocols

Protocol A: Biophysical Screening (SPR/NMR)

Objective: Identify binding of the fragment to the target protein.[1][2]

-

Stock Preparation:

-

Dissolve 3-(4-Iodophenyl)oxetan-3-amine HCl in d6-DMSO to 100 mM.

-

Note: The HCl salt improves shelf-stability but ensure the assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to neutralize the acid upon dilution.

-

-

Assay Buffer:

-

PBS or HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 2% DMSO (final).

-

-

SPR Method (Biacore/Sierra):

-

Immobilize target protein to ~3000 RU (CM5 chip).

-

Inject fragment at concentration series (e.g., 500 µM down to 15 µM).

-

Critical QC: Check for "square" sensorgrams. The oxetane ring minimizes non-specific hydrophobic binding often seen with phenyl-only fragments.

-

-

NMR Method (STD/WaterLOGSY):

-

Protein: 10 µM; Fragment: 500 µM (1:50 ratio).

-

Look for STD signals on the aromatic protons. The oxetane protons (4.6–5.0 ppm) provide distinct diagnostic handles separate from the aromatic region.

-

Protocol B: X-Ray Crystallography Soaking

Objective: Obtain a co-crystal structure to guide elaboration.[3][4]

-

Crystallization: Generate apo-crystals of the target protein using standard conditions.

-

Soak Solution:

-

Prepare a "Soak Mix": Reservoir solution + 20% DMSO + 50 mM Fragment.

-

Tip: The high solubility of the oxetane allows high soak concentrations (up to 100 mM in drop) without precipitation, unlike hydrophobic aryl-iodides.

-

-

Procedure:

-

Transfer apo-crystals into 2 µL of Soak Mix.

-

Incubate for 1–24 hours (monitor for crystal cracking).

-

Flash cool in liquid nitrogen.

-

-

Data Processing:

-

Look for the heavy atom signature. The Iodine atom provides a massive anomalous signal (Anomalous scattering f'' ≈ 7e⁻ at CuKα).

-

Validation: Use the iodine anomalous map to unambiguously confirm binding orientation even at moderate resolution (2.5–3.0 Å).

-

Protocol C: Rapid Elaboration (Suzuki-Miyaura Coupling)

Objective: "Grow" the fragment into a sub-micromolar lead using the iodine handle.

Reaction Scheme: Fragment-I + R-B(OH)2 → [Pd] → Fragment-R

-

Reagents:

-

Substrate: 3-(4-Iodophenyl)oxetan-3-amine HCl (1.0 eq).

-

Boronic Acid/Ester: Diverse library (1.2 eq).

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(OAc)2/SPhos for sterically demanding couplings.

-

Base: K2CO3 (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Procedure (Parallel Synthesis Plate):

-

Dispense reagents into a 96-well reaction block.

-

Purge with Nitrogen/Argon.

-

Seal and heat at 80°C for 4–12 hours.

-

Filter through a Celite/Silica plug to remove Pd.

-

-

Purification:

-

Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

-

Note: The polar amine/oxetane core ensures the product is retained well on C18 columns, simplifying purification from non-polar boronic acid byproducts.

-

Strategic Advantages in Lead Optimization

The following diagram compares the chemical space properties of the Oxetane scaffold versus traditional linkers, highlighting why this fragment is superior for optimization.

Caption: Comparative analysis showing the physicochemical superiority of the oxetane scaffold over traditional gem-dimethyl or cyclobutane linkers in drug design.[5]

References

-

Wuitschick, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4][6][7][8] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

- Foundational paper establishing oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Amino-3-aryloxetanes." Organic Letters, 12(9), 1944–1947. Link

- Specific synthetic protocols and structural analysis of the 3-amino-3-aryl scaffold used in this fragment.

-

Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology, 803, 1-28. Link

- General methodology for fragment screening and hit valid

-

PubChem Compound Summary. (n.d.). "Oxetan-3-amine hydrochloride."[9][10][11] National Center for Biotechnology Information. Link

- Physicochemical data and safety inform

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

- Context on lipophilicity (LogP) and solubility optimization using polar scaffolds like oxetanes.

Sources

- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. icr.ac.uk [icr.ac.uk]

- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. GtR [gtr.ukri.org]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Oxetan-3-amine hydrochloride | C3H8ClNO | CID 23062080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Oxetanamine hydrochloride | [frontierspecialtychemicals.com]

- 11. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

Application Note: Scalable Synthesis of 3-(4-Iodophenyl)oxetan-3-amine Hydrochloride

Executive Summary

The oxetane ring has emerged as a critical bioisostere in modern drug discovery, often serving as a metabolically stable replacement for gem-dimethyl or carbonyl groups. Specifically, 3-(4-iodophenyl)oxetan-3-amine represents a high-value scaffold where the amine provides a vector for diversification and the aryl iodide serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a robust, scalable protocol for the synthesis of 3-(4-iodophenyl)oxetan-3-amine hydrochloride starting from commercially available oxetan-3-one. Unlike traditional routes that may suffer from low yields or harsh conditions, this protocol utilizes Ellman’s sulfinamide auxiliary chemistry combined with a precision lithium-halogen exchange . This approach ensures high yields, operational safety, and scalability suitable for multi-gram to kilogram batches.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the controlled addition of a metallated aryl species to a reactive oxetane imine.

-

Disconnection: The C3–Aryl bond is formed via nucleophilic addition to the C=N bond.

-

Key Intermediate: N-(Oxetan-3-ylidene)-2-methylpropane-2-sulfinamide (Sulfinyl Imine).

-

Nucleophile: (4-Iodophenyl)lithium, generated in situ via selective mono-lithiation of 1,4-diiodobenzene.

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the quaternary center.

Safety & Handling Protocols

Critical Hazards

-

Organolithiums (n-BuLi): Pyrophoric. Must be handled under strict inert atmosphere (Ar or N₂). Use cannula transfer or sure-seal techniques.

-

Oxetan-3-one: Volatile and potentially genotoxic (alkylating agent). Handle in a fume hood.

-

1,4-Diiodobenzene: Light-sensitive. Store in amber containers.

-

Exotherms: The lithium-halogen exchange and imine addition are highly exothermic. Efficient cooling (-78 °C) is mandatory.

Operational Safety

-

Glassware: All glassware must be oven-dried (120 °C) overnight and cooled under a stream of inert gas.

-

Quenching: Always quench organolithium reactions slowly at low temperature before warming to room temperature.

Detailed Experimental Protocol

Step 1: Synthesis of N-(Oxetan-3-ylidene)-2-methylpropane-2-sulfinamide

This step activates the oxetane ketone for nucleophilic attack using Ellman’s auxiliary.

Reagents:

-

Oxetan-3-one (1.0 equiv)

-

2-Methylpropane-2-sulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

THF (Anhydrous, 10 V)

Procedure:

-

Setup: Charge a dry round-bottom flask with 2-methylpropane-2-sulfinamide and oxetan-3-one in anhydrous THF (0.5 M concentration relative to ketone).

-

Activation: Add Ti(OEt)₄ dropwise at room temperature (RT) under N₂. The solution will turn slightly yellow.

-

Reaction: Stir at reflux (65 °C) for 6–12 hours. Monitor conversion by TLC or LCMS (Target mass: [M+H]+).

-

Workup (Inverse Quench):

-

Cool the reaction mixture to RT.

-

Pour the mixture into a stirred biphasic solution of brine and EtOAc .

-

Add Celite and stir vigorously for 15 minutes to break up the titanium emulsion.

-

Filter through a Celite pad. Wash the cake with EtOAc.

-

-

Purification: Separate phases. Dry the organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography (0-30% EtOAc/Hexanes) to yield the sulfinyl imine as a white/pale yellow solid.

Step 2: Selective Mono-Lithiation and Addition

This is the critical scale-up step. Temperature control ensures the iodine atom is retained.

Reagents:

-

1,4-Diiodobenzene (1.2 equiv)

-

n-Butyllithium (1.6 M in hexanes, 1.15 equiv)

-

Sulfinyl Imine (from Step 1, 1.0 equiv)

-

THF (Anhydrous, 15 V)

Procedure:

-

Lithiation (Nucleophile Generation):

-

Dissolve 1,4-diiodobenzene in anhydrous THF in a 3-neck flask.

-

Cool to -78 °C (Dry ice/Acetone bath). Ensure internal temperature is stable.

-

Add n-BuLi dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temp < -70 °C to prevent di-lithiation.

-

Stir at -78 °C for 30 minutes. The solution typically turns a milky white or pale yellow suspension.

-

-

Addition:

-

Dissolve the Sulfinyl Imine (Step 1) in a minimal amount of THF.

-

Add the imine solution dropwise to the lithiate at -78 °C.

-

Stir at -78 °C for 2 hours.

-

Allow the reaction to warm slowly to -20 °C over 1 hour.

-

-

Quench:

-

Quench with saturated aqueous NH₄Cl at -20 °C.

-

Warm to RT and extract with EtOAc (3x).

-

Dry (Na₂SO₄) and concentrate.[1]

-

-

Purification: Flash chromatography (EtOAc/Hexanes) to isolate the sulfinamide-protected intermediate.

Step 3: Deprotection and Salt Formation

Removal of the chiral auxiliary to yield the final hydrochloride salt.

Reagents:

-

Sulfinamide Intermediate (from Step 2)

-

4.0 M HCl in Dioxane (5.0 equiv)

-

Methanol (MeOH) (5 V)

-

Diethyl Ether (Et₂O) (Antisolvent)

Procedure:

-

Dissolution: Dissolve the intermediate in MeOH (or minimal Dioxane).

-

Acidolysis: Add 4.0 M HCl in Dioxane dropwise at 0 °C.

-

Reaction: Warm to RT and stir for 1–2 hours. A white precipitate may begin to form.[1]

-

Precipitation: Add Et₂O (10 V) slowly to fully precipitate the amine hydrochloride.

-

Isolation: Filter the solid under N₂ protection (hygroscopic). Wash with cold Et₂O.

-

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Optimization & Analytical Data

Key Process Parameters (KPPs)

| Parameter | Range | Impact |

| Lithiation Temp | -78 °C to -70 °C | Temperatures > -60 °C lead to di-lithiation (benzyne formation) and loss of the iodine handle.[2] |

| Ti(OEt)₄ Stoichiometry | 2.0 - 2.5 equiv | Excess Ti is required to drive imine formation to completion by scavenging water. |

| Quench Rate | Slow addition | Prevents exotherms that can degrade the sensitive oxetane ring. |

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (br s, 3H, NH₃⁺), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.95 (d, J = 6.5 Hz, 2H, Oxetane-CH₂), 4.80 (d, J = 6.5 Hz, 2H, Oxetane-CH₂).

-

LCMS: [M+H]⁺ = 276.0 (Free base). Note: The Cl salt will dissociate in MS.

Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of 3-(4-iodophenyl)oxetan-3-amine HCl.

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

-

Wuitschik, G.; Carreira, E. M.; et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006 , 45(46), 7736–7739. Link

-

Dunet, G.; Knochel, P. "Switchable Reactivity of 1,4-Diiodobenzene: Selective Mono- or Dilithiation." Synlett, 2006 , 2006(3), 407–410. Link

-

Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010 , 49(21), 3524–3529. Link

Sources

Side reactions in the synthesis of 3,3-disubstituted oxetanes

Technical Support Knowledge Base: Ticket #OX-33-SYN Subject: Troubleshooting Side Reactions in 3,3-Disubstituted Oxetane Synthesis Status: Resolved / Public Last Updated: 2026-02-03 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

3,3-Disubstituted oxetanes are critical bioisosteres for gem-dimethyl and carbonyl groups in modern drug discovery, offering improved metabolic stability and solubility (Carreira et al., 2011).[1] However, the synthesis of these strained ethers (ring strain ~106 kJ/mol) is thermodynamically challenging.

This guide addresses the three most common failure modes during the standard Intramolecular Williamson Etherification of 1,3-diols:

-

Grob Fragmentation (Product degrades to alkene + formaldehyde).

-

Elimination (Formation of allylic alcohols).

-

Cationic Polymerization (Product oligomerizes to polyethers).

Diagnostic Module 1: The "Missing Product" Phenomenon (Grob Fragmentation)

User Symptom: "I activated my 1,3-diol with TsCl, but upon adding base, the desired oxetane is absent. NMR shows terminal alkene signals and I smell formaldehyde."

Root Cause Analysis: This is a classic Grob Fragmentation .[2] The formation of a 4-membered ring is kinetically disfavored compared to fragmentation if the orbital geometry allows it.

-

Mechanism: If the C-C bond beta to the leaving group aligns anti-periplanar to the leaving group (LG), the molecule cleaves into two fragments rather than cyclizing. This is entropically driven.

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Leaving Group (LG) | Switch from Mesylate (Ms) to Tosylate (Ts) or Triflate (Tf) . | A bulkier LG can alter the conformational equilibrium, pushing the molecule away from the anti-periplanar geometry required for fragmentation. |

| Base Selection | Use n-BuLi at -78°C instead of NaH at RT. | NaH is heterogeneous and slow. Fast deprotonation at low temp (kinetic control) favors the proximity-driven cyclization over the thermodynamic fragmentation. |

| Substituents | Check C2 substitution. | Electron-donating groups at the C2 position stabilize the developing positive charge, accelerating fragmentation. |

Visualizing the Divergent Pathway:

Caption: Divergent pathways controlled by conformational preference. Fragmentation is often the thermodynamic sink.

Diagnostic Module 2: Low Yield & Olefin Byproducts (Elimination)

User Symptom: "I isolated a product, but the mass is M-18 (water loss) or M-HOTs. It looks like an allylic alcohol."

Root Cause Analysis: This is E2 Elimination . The base used for cyclization is acting as a base (removing a proton) rather than a nucleophile initiator.

-

Mechanism: The base deprotonates the carbon adjacent to the leaving group (if protons are available) or the hydroxyl group acts as an internal base, leading to an alkene.

Troubleshooting Protocol:

-

The "Thorpe-Ingold" Check: 3,3-disubstitution is actually beneficial here. The gem-dialkyl effect compresses the internal angle (

), bringing the reactive centers closer ( -

Counter-Ion Effect: Switch to n-BuLi in THF/HMPA. The Lithium cation coordinates tightly to the oxygen, increasing the nucleophilicity of the alkoxide while the bulky butyl group is less likely to abstract protons adjacent to the LG compared to smaller alkoxides.

Diagnostic Module 3: Product Instability (Cationic Polymerization)

User Symptom: "My reaction worked (checked by TLC), but after workup and concentration, the oil turned into a white solid/gum. NMR shows broad peaks."

Root Cause Analysis: You have triggered Cationic Ring-Opening Polymerization (CROP) . Oxetanes are strong Lewis bases (stronger than epoxides). Trace acid from the silica gel or the workup is protonating the oxetane oxygen.

-

Mechanism: Protonated oxetane is attacked by a neutral oxetane molecule, opening the ring and starting a chain reaction.

Troubleshooting Protocol:

| Step | Critical Action |

| Quench | Do NOT use HCl or NH4Cl. Quench with Sat. NaHCO3 or NaOH . |

| Purification | Pre-treat Silica Gel with 1% Triethylamine (Et3N) or use Basic Alumina . Standard silica is acidic enough to destroy the product. |

| Storage | Store in frozen benzene or with solid K2CO3 pellets to scavenge trace acid. |

Visualizing the Polymerization Cascade:

Caption: Acid-catalyzed failure mode. Once initiated, the polymerization is rapid due to strain release.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Objective: Synthesis of 3,3-diphenyloxetane (Model Substrate) minimizing side reactions.

Reagents:

-

2,2-Diphenylpropane-1,3-diol (1.0 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

-

Tosyl Chloride (1.05 equiv)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Activation (Mono-tosylation):

-

Dissolve diol in THF (0.1 M). Add NaH (1.0 equiv) at 0°C. Stir 30 min.

-

Add TsCl (1.0 equiv) dropwise. Crucial: Do not use excess TsCl to avoid bis-tosylation.

-

Checkpoint: TLC should show a spot slightly less polar than the diol. Isolate the mono-tosylate if possible, though "one-pot" is feasible.

-

-

Cyclization (The Critical Step):

-

Cool the solution of mono-tosylate to -78°C (Dry ice/acetone).

-

Add n-BuLi (1.1 equiv) slowly.

-

Why? n-BuLi at -78°C effects rapid deprotonation. The low temperature freezes out the conformational rotation required for Grob fragmentation.

-

Allow to warm to Room Temperature (RT) over 2 hours.

-

Reflux: If cyclization is incomplete at RT, heat to 60°C. The 3,3-substituents will aid cyclization via the Thorpe-Ingold effect.

-

-

Workup (The Safety Net):

-

Quench with Sat. NaHCO3 .

-

Extract with Et2O.

-

Purification: Flash chromatography on Basic Alumina (Grade III) or Silica gel pre-flushed with 1% Et3N/Hexanes.

-

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition, 49(16), 2816-2850. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4][5][6] Chemical Reviews, 116(19), 12150–12233. Link

-

Grob, C. A. (1969). "Mechanisms and Stereochemistry of Heterolytic Fragmentation." Angewandte Chemie International Edition, 8(8), 535-546. Link

-

Falborg, L., et al. (2023). "Oxetane Synthesis via Alcohol C–H Functionalization." Journal of the American Chemical Society, 145(30), 16330–16337. Link

Sources

- 1. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride in different solvents

Welcome to the dedicated technical support center for 3-(4-Iodophenyl)oxetan-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

The unique structure of 3-(4-iodophenyl)oxetan-3-amine hydrochloride, incorporating a strained oxetane ring and an amine hydrochloride salt, presents specific considerations for its handling and storage in solution. This guide provides a framework for understanding and managing its stability.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with 3-(4-Iodophenyl)oxetan-3-amine hydrochloride.

Question 1: I've dissolved 3-(4-iodophenyl)oxetan-3-amine hydrochloride in an aqueous buffer (pH < 7) for my assay, and I'm observing a loss of my parent compound and the appearance of new peaks in my LC-MS analysis over time. What is likely happening?

Answer: The most probable cause is the acid-catalyzed hydrolysis of the oxetane ring. Oxetanes, being four-membered cyclic ethers, are susceptible to ring-opening, particularly under acidic conditions.[1] The presence of the amine group, an internal nucleophile, can further facilitate this degradation.

Causality: The acidic environment protonates the oxygen atom of the oxetane ring, making the ring more susceptible to nucleophilic attack. Water or the amine itself can act as the nucleophile, leading to ring-opening and the formation of degradation products.

Troubleshooting Steps:

-

pH Adjustment: If your experimental conditions permit, try to work at a neutral or slightly basic pH. Some oxetane derivatives have shown stability across a pH range of 1-10, but this is highly dependent on the specific substitution pattern.[2]

-